Cas no 164461-18-1 (Pyren-1-ylboronic Acid)

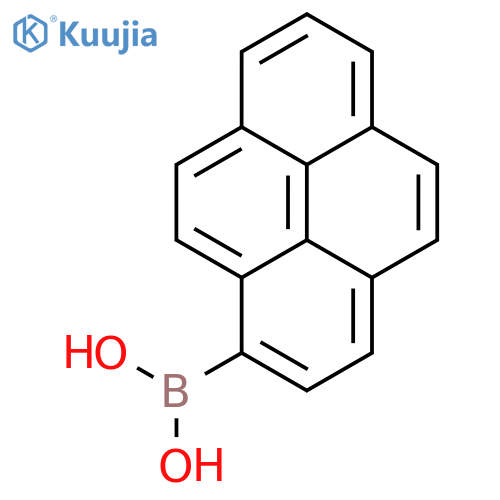

Pyren-1-ylboronic Acid structure

商品名:Pyren-1-ylboronic Acid

Pyren-1-ylboronic Acid 化学的及び物理的性質

名前と識別子

-

- Pyren-1-ylboronic acid

- PYRENE-1-BORONIC ACID

- 1-PYRENEBORONIC ACID

- 1-Pyreneboronic Acid (contains varying amounts of Anhydride)

- 1-Pyreneboronic acid, 1-Pyrenylboronic acid

- 1-Pyrenylboronic acid

- 1-Boronopyrene

- 1-Pyrenyboronic acid

- 1-Pyrenylboronic aci

- Pyren-1-ylboronic acid

- Pyrene-1-boronic acid >=95.0%

- 1-Pyreneboronic acid, 1-Pyrenylboronic acid

- 1-pyrenyl boronic acid

- (pyren-1-yl)boronic acid

- Boronic acid, 1-pyrenyl-

- Boronic acid, B-1-pyrenyl-

- 1-Pyrene boronic acid

- pyreneboronic acid

- PubChem16490

- KSC173S2N

- MWEKPLLMFXIZOC-UHFFFAOYSA-N

- BBL103871

- STL557681

- AK

- J-524083

- J-010142

- pyren-1-ylboronicacid

- AKOS015840457

- Pyrene-1-boronic acid, >=95.0%

- YSSJ01086

- 1-Pyreneboronic Acid, (contains varying amounts of Anhydride)

- GS-6482

- pyren-1-ylboronic acid;1-Pyreneboronic Acid

- MFCD04974062

- 164461-18-1

- DTXSID60408164

- FT-0653019

- CS-W010239

- FD14070

- pyren-1-boronic acid

- A810568

- P1625

- AB21450

- AM808106

- SCHEMBL224652

- C16H11BO2

- SY022635

- DB-019339

- DB-009247

- Pyren-1-ylboronic Acid

-

- MDL: MFCD04974062

- インチ: 1S/C16H11BO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,18-19H

- InChIKey: MWEKPLLMFXIZOC-UHFFFAOYSA-N

- ほほえんだ: O([H])B(C1C([H])=C([H])C2C([H])=C([H])C3C([H])=C([H])C([H])=C4C([H])=C([H])C=1C=2C4=3)O[H]

計算された属性

- せいみつぶんしりょう: 246.08521g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 回転可能化学結合数: 1

- どういたいしつりょう: 246.08521g/mol

- 単一同位体質量: 246.08521g/mol

- 水素結合トポロジー分子極性表面積: 40.5Ų

- 重原子数: 19

- 複雑さ: 346

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.35

- ゆうかいてん: 247-251 °C (lit.)

- ふってん: 509.4℃ at 760 mmHg

- フラッシュポイント: 261.9±25.4 °C

- 屈折率: 1.804

- すいようせい: Slightly soluble in water.

- PSA: 40.46000

- LogP: 2.26380

- ようかいせい: 未確定

Pyren-1-ylboronic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: 24/25

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

Pyren-1-ylboronic Acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Pyren-1-ylboronic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM135855-5g |

Pyren-1-ylboronic acid |

164461-18-1 | 95%+ | 5g |

$58 | 2022-09-29 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H89907-5g |

Pyren-1-ylboronic Acid |

164461-18-1 | 96% | 5g |

¥960 | 2023-09-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H64211-250mg |

Pyrene-1-boronic acid, 95% |

164461-18-1 | 95% | 250mg |

¥408.00 | 2023-03-14 | |

| TRC | P989928-100mg |

Pyren-1-ylboronic Acid |

164461-18-1 | 100mg |

$ 65.00 | 2022-06-03 | ||

| Cooke Chemical | A6774212-25G |

Pyrene-1-boronic acid |

164461-18-1 | 95% | 25g |

RMB 717.60 | 2025-02-21 | |

| eNovation Chemicals LLC | D379448-5g |

1-Pyrenylboronic acid |

164461-18-1 | 97% | 5g |

$370 | 2024-05-24 | |

| Ambeed | A109255-10g |

Pyren-1-ylboronic acid |

164461-18-1 | 97% | 10g |

$33.0 | 2025-02-21 | |

| abcr | AB250428-100 g |

1-Pyreneboronic acid (contains varying amounts of Anhydride), 95%; . |

164461-18-1 | 95% | 100 g |

€624.70 | 2023-07-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-250809-1g |

Pyrene-1-boronic acid, |

164461-18-1 | ≥95.0 % | 1g |

¥376.00 | 2023-09-05 | |

| Ambeed | A109255-250mg |

Pyren-1-ylboronic acid |

164461-18-1 | 97% | 250mg |

$7.0 | 2025-02-21 |

Pyren-1-ylboronic Acid サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:164461-18-1)Pyren-1-ylboronic Acid

注文番号:A810568

在庫ステータス:in Stock/in Stock

はかる:100g/500g

清らかである:99%/99%

最終更新された価格情報:Friday, 30 August 2024 04:52

価格 ($):176.0/774.0

Pyren-1-ylboronic Acid 関連文献

-

Suguru Ito,Genki Katada,Tomohiro Taguchi,Izuru Kawamura,Takashi Ubukata,Masatoshi Asami CrystEngComm 2019 21 53

-

Maria Ejlersen,Chenguang Lou,Yogesh S. Sanghvi,Yitzhak Tor,Jesper Wengel Chem. Commun. 2018 54 8003

-

Husniye Ardic Alidagi,Süreyya O?uz Tümay,Ahmet ?enocak,?mer Faruk ?iftbudak,Bünyemin ?o?ut,Serkan Ye?ilot New J. Chem. 2019 43 16738

-

Bertrand Reuillard,Alan Le Goff,Michael Holzinger,Serge Cosnier J. Mater. Chem. B 2014 2 2228

-

Thanachart Techajaroonjit,Supawadee Namuangruk,Narid Prachumrak,Vinich Promarak,Mongkol Sukwattanasinitt,Paitoon Rashatasakhon RSC Adv. 2016 6 56392

164461-18-1 (Pyren-1-ylboronic Acid) 関連製品

- 68572-87-2(9-Phenanthreneboronic Acid)

- 251659-87-7

- 100622-34-2(9-Anthraceneboronic acid)

- 13922-41-3(1-Naphthylboronic acid)

- 4612-28-6(1,3-benzenediboronicacid)

- 654664-63-8(Triphenylen-2-ylboronic acid)

- 98-80-6(Phenylboronic acid)

- 141981-64-8(2-Anthraceneboronic Acid)

- 22871-75-6(Naphthalene-1,4-diboronic Acid)

- 32316-92-0(2-Naphthylboronic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:164461-18-1)1-Pyrenylboronic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

BIOOKE MICROELECTRONICS CO.,LTD

(CAS:164461-18-1)1-Pyrenylboronic acid

清らかである:99%

はかる:kg

価格 ($):問い合わせ